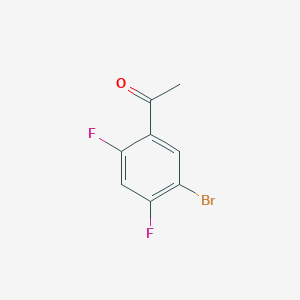

1-(5-Bromo-2,4-difluorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2,4-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZHDRBQPYKHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609789 | |

| Record name | 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864773-64-8 | |

| Record name | 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Bromo-2',4'-difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromo-2,4-difluorophenyl)ethanone

CAS Number: 864773-64-8

This technical guide provides a comprehensive overview of 1-(5-Bromo-2,4-difluorophenyl)ethanone, a key building block in contemporary drug discovery and chemical biology. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, safety and handling, synthesis protocols, and its role in advanced medicinal chemistry, particularly as a component for protein degraders.

Core Compound Information

This compound is a substituted acetophenone derivative. The presence of two fluorine atoms and a bromine atom on the phenyl ring makes it a versatile intermediate for introducing a bromo-difluoro-phenyl motif into more complex molecules. This is particularly valuable in the synthesis of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), where this moiety can serve as a warhead or a linker component.[1]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 864773-64-8 | [1][2][3] |

| Molecular Formula | C₈H₅BrF₂O | [1][2][3] |

| Molecular Weight | 235.02 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Purity | Typically ≥98% | [1] |

| IUPAC Name | This compound | [2] |

Safety & Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

| Hazard Class | GHS Pictogram | Hazard and Precautionary Statements |

| Acute Toxicity & Irritant | Warning | Hazard Statements: H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[2] Precautionary Statements: P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Synthesis and Experimental Protocols

The following sections provide a detailed, hypothetical experimental protocol for the synthesis and purification of this compound, based on established chemical literature for analogous transformations.

Synthesis Workflow Diagram

The diagram below illustrates a common synthetic pathway for the preparation of substituted acetophenones via a Friedel-Crafts acylation reaction.

Caption: A potential synthesis route via Friedel-Crafts acylation.

Detailed Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

1-Bromo-3,5-difluorobenzene

-

Acetyl Chloride

-

Aluminum Chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), 2M solution

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether

-

Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: Slowly add acetyl chloride (1.1 eq) to the cooled suspension. After stirring for 15 minutes, add a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 2M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient eluent system, such as petroleum ether/ethyl acetate (e.g., starting from 100:1 and moving to 50:1).[6]

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Application in Targeted Protein Degradation

As a "Protein Degrader Building Block," this compound is a valuable starting material for synthesizing PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The bromo-difluoro-phenyl group can be functionalized, for example, through Suzuki or Sonogashira coupling, to connect to a linker, which is then attached to a ligand for an E3 ligase (like Cereblon or VHL).

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates the general mechanism of action for a PROTAC derived from this building block, targeting a hypothetical kinase involved in a cancer signaling pathway.

Caption: General mechanism of a PROTAC targeting a protein for degradation.

Spectroscopic Analysis (Predicted)

While specific experimental spectra are not publicly available, the expected NMR and Mass Spectrometry data can be predicted based on the compound's structure.

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR | Predicted ¹³C NMR |

| Shift (ppm) | Assignment |

| ~2.6 (s, 3H) | -C(=O)CH₃ |

| ~7.2-7.4 (m, 1H) | Ar-H |

| ~7.8-8.0 (m, 1H) | Ar-H |

Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) |

| [M]⁺ | 233.95, 235.95 (Isotopic pattern for Br) |

| [M-CH₃]⁺ | 218.95, 220.95 |

| [M-COCH₃]⁺ | 190.93, 192.93 |

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | C8H5BrF2O | CID 20785359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. alfa-industry.com [alfa-industry.com]

- 5. aaronchem.com [aaronchem.com]

- 6. 1-(5-Bromo-2,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]

physical and chemical properties of 1-(5-Bromo-2,4-difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(5-Bromo-2,4-difluorophenyl)ethanone, a key intermediate in medicinal chemistry. This document details experimental protocols for its synthesis and purification, along with an analysis of its spectroscopic characteristics. Furthermore, it explores the applications of this compound in drug discovery, particularly as a building block for the development of kinase inhibitors.

Introduction

This compound, with the CAS number 874799-90-1, is a halogenated aromatic ketone. Its trifunctional nature, featuring a reactive ketone group, an aryl bromide suitable for cross-coupling reactions, and the electron-withdrawing fluorine atoms that modulate the reactivity of the aromatic ring, makes it a versatile building block in organic synthesis. This guide aims to be a thorough resource for researchers utilizing this compound in their work.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and a Related Compound

| Property | Value for this compound | Value for 1-(5-Bromo-2-fluorophenyl)ethanone (for comparison) |

| Molecular Formula | C₈H₅BrF₂O[1][2] | C₈H₆BrFO |

| Molecular Weight | 235.03 g/mol [1][2] | 217.04 g/mol |

| CAS Number | 874799-90-1[1][2] | 198477-89-3 |

| Appearance | Reported as a solid. | White powder. |

| Melting Point | Not specified. | 42 °C |

| Boiling Point | Not specified. | 251 °C |

| Density | Not specified. | 1.535 g/cm³ |

| Solubility | Not specified. | Slightly soluble in water. |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-2,4-difluorobenzene.[3]

3.1.1. Materials and Reagents

-

1-Bromo-2,4-difluorobenzene

-

Acetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

3.1.2. Procedure [3]

-

To a solution of 1-bromo-2,4-difluorobenzene in a suitable reaction vessel, add anhydrous aluminum chloride.

-

Stir the mixture at 60 °C for 10 minutes.

-

Slowly add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 60 °C.

-

Continue stirring the reaction mixture at 60 °C for 4 hours.

-

After the reaction is complete, cool the mixture to -10 °C.

-

Slowly quench the reaction by the addition of ice, ensuring the temperature does not rise significantly.

-

Add 12N HCl and stir the mixture for 1 hour at room temperature.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (50:1) as the eluent to yield this compound.

3.1.3. Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

While specific spectra for this compound were not found in the search results, an interpretation of the expected spectroscopic data can be made based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons.

-

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). Due to the fluorine and bromine substituents, these protons will exhibit complex splitting patterns (doublets of doublets or triplets of doublets) due to both H-H and H-F coupling.

-

Methyl Protons (-CH₃): A singlet for the three methyl protons is expected, likely in the region of δ 2.5-2.7 ppm. A slight downfield shift is anticipated due to the deshielding effect of the adjacent carbonyl group. For the related compound 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, the methyl group appears as a doublet at δ 2.65 ppm.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal for the carbonyl carbon is expected in the downfield region of the spectrum, typically around δ 190-200 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The chemical shifts will be influenced by the attached halogens, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.

-

Methyl Carbon (-CH₃): An upfield signal for the methyl carbon is expected, typically in the range of δ 25-30 ppm.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (235.03 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns for ketones involve cleavage adjacent to the carbonyl group. Expected fragments would include the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl group of the ketone.

-

C-F Stretch: Strong absorption bands for the C-F bonds are expected in the region of 1100-1300 cm⁻¹.

-

C-Br Stretch: A weaker absorption band for the C-Br bond is expected in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Absorption bands for the aromatic C=C bond stretching vibrations are expected in the region of 1450-1600 cm⁻¹.

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its utility stems from the ability to selectively modify the different reactive sites on the molecule.

The aryl bromide moiety is particularly useful for introducing molecular diversity through various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The ketone functionality can be readily transformed into other functional groups or used as a handle for further elaboration of the molecular scaffold.

A significant application of this compound is in the synthesis of kinase inhibitors .[5][] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By utilizing this compound as a starting material, medicinal chemists can construct complex heterocyclic systems that can effectively bind to the active site of specific kinases, thereby inhibiting their function.

Caption: General synthetic strategy for utilizing this compound as a scaffold for kinase inhibitors.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its well-defined reactive sites allow for controlled and diverse chemical modifications, making it an invaluable tool for medicinal chemists. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | C8H5BrF2O | CID 20785359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-(5-Bromo-2,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]

- 4. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

- 5. Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: synthesis of ketone precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-Bromo-2,4-difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of 1-(5-Bromo-2,4-difluorophenyl)ethanone, a key building block in medicinal chemistry and material science.

Core Chemical Properties

This compound is a halogenated acetophenone derivative. Its specific functional groups make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and protein degraders.[1]

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrF₂O | [1][2][3] |

| Molecular Weight | 235.03 g/mol | [1][2] |

| CAS Number | 864773-64-8 | [1][2][3] |

| Appearance | White to off-white solid/powder | [2][4] |

Synthesis Protocol

A common synthetic route to produce this compound involves the bromination of a substituted benzoic acid followed by conversion to the final ketone. The following protocol is a representative example.

While a direct protocol for the target molecule is not detailed in the provided search results, a method for a closely related compound, 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, illustrates the general principles that would be applied. This synthesis proceeds in multiple steps starting from 4-chloro-2-fluorobenzoic acid.[5]

Step 1: Bromination

-

4-chloro-2-fluorobenzoic acid is used as the starting material.

-

A bromination reaction is carried out in the presence of nitric acid and silver nitrate to yield 5-bromo-4-chloro-2-fluorobenzoic acid.[5]

Step 2: Acyl Chloride Formation

-

The resulting 5-bromo-4-chloro-2-fluorobenzoic acid is reacted with thionyl chloride to form the corresponding acyl chloride.[5]

Step 3: Weinreb Amide Formation

-

The acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride to produce the intermediate Weinreb amide: 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide.[5]

Step 4: Grignard Reaction

-

Finally, the Weinreb amide is treated with a methyl Grignard reagent (e.g., methylmagnesium bromide) to yield the target product, 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone.[5]

A purification step, such as silica gel column chromatography, is often employed to isolate the final product with high purity.[6]

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic pathway for producing substituted acetophenones like this compound, based on the principles of the described protocols.

Caption: Generalized workflow for the synthesis of substituted acetophenones.

References

- 1. calpaclab.com [calpaclab.com]

- 2. guidechem.com [guidechem.com]

- 3. 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | C8H5BrF2O | CID 20785359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-industry.com [alfa-industry.com]

- 5. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

- 6. 1-(5-Bromo-2,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzoyl chloride

IUPAC Name: 4-Bromo-2,5-difluorobenzoyl chloride Chemical Formula: C₇H₂BrClF₂O

This technical guide provides a comprehensive overview of 4-bromo-2,5-difluorobenzoyl chloride, a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties and Spectral Data

4-Bromo-2,5-difluorobenzoyl chloride is a halogenated aromatic acyl chloride. Its physicochemical properties are summarized in the table below. While specific experimental data for some properties of this exact compound are not widely published, data for closely related analogs and computational predictions provide valuable insights.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-2,5-difluorobenzoyl chloride | - |

| CAS Number | 123942-09-6 | [1] |

| Molecular Formula | C₇H₂BrClF₂O | [1] |

| Molecular Weight | 255.45 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | General knowledge of benzoyl chlorides |

| Boiling Point | 85°-95° C (at unmeasured vacuum) | [2] |

| Melting Point | Data not available | - |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM). Reacts with protic solvents (e.g., water, alcohols). | General knowledge of acyl chlorides |

Spectral Data:

Synthesis and Experimental Protocols

The primary synthetic route to 4-bromo-2,5-difluorobenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 4-bromo-2,5-difluorobenzoic acid.

Synthesis of 4-Bromo-2,5-difluorobenzoic Acid

This precursor can be synthesized from 1,4-dibromo-2,5-difluorobenzene via a lithium-halogen exchange followed by carboxylation with carbon dioxide.

Experimental Protocol:

-

To a solution of 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol) in diethyl ether (90 ml) at -78°C, slowly add n-butyl lithium (27.0 ml, 1.39 M in hexanes) over approximately 30 minutes.

-

Stir the resulting yellow suspension at -78°C for 2 hours.

-

Add several pellets of dry ice to the suspension and allow the mixture to warm to room temperature.

-

Acidify the mixture with a 1 M aqueous solution of hydrochloric acid (500 ml).

-

Extract the product with diethyl ether (5 x 200 ml).

-

Wash the combined organic extracts with water (4 x 100 ml) and filter.

-

Concentrate the ether solution and extract the product into a saturated aqueous solution of sodium bicarbonate (3 x 200 ml).

-

Wash the combined aqueous extracts with methylene chloride (3 x 100 ml) and then acidify with hydrochloric acid.

-

Extract the product with diethyl ether (3 x 200 ml), wash the combined organic extracts with water (2 x 200 ml), and dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield 4-bromo-2,5-difluorobenzoic acid as a pale yellow solid.[3][4]

Synthesis of 4-Bromo-2,5-difluorobenzoyl chloride

The title compound is prepared by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride.

Experimental Protocol:

-

Treat crude 4-bromo-2,5-difluorobenzoic acid (2075 g, 8.79 moles) with thionyl chloride (2.0 L).

-

Slowly heat the resulting slurry to reflux (approximately 90°C internal temperature) until a solution is obtained.

-

Remove the excess thionyl chloride by distillation.

-

Collect the product by vacuum distillation at 85°-95°C.[2]

Reactivity and Applications in Drug Development

4-Bromo-2,5-difluorobenzoyl chloride is a versatile building block in organic synthesis. The acyl chloride functional group is highly reactive towards nucleophiles, making it an excellent acylating agent. The presence of two fluorine atoms on the benzene ring can significantly influence the electronic properties and lipophilicity of the resulting molecules, which is often beneficial for the pharmacological profile of drug candidates.

General Reactivity

4-Bromo-2,5-difluorobenzoyl chloride readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including:

-

Amines: to form amides.

-

Alcohols: to form esters.

-

Thiols: to form thioesters.

These reactions are typically high-yielding and proceed under mild conditions.

Application in the Synthesis of GPR119 Agonists

A significant application of 4-bromo-2,5-difluorobenzoyl chloride is in the synthesis of agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[5][6] The 4-bromo-2,5-difluorobenzoyl moiety is a common structural feature in a number of potent GPR119 agonists.[7]

The synthesis of these agonists often involves the reaction of 4-bromo-2,5-difluorobenzoyl chloride with a suitable amine-containing scaffold.

Experimental Protocol for Reaction with an Amine (General):

-

Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

-

Cool the solution to 0°C.

-

Slowly add a solution of 4-bromo-2,5-difluorobenzoyl chloride (1.05 equivalents) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade that leads to the release of insulin and incretin hormones, such as glucagon-like peptide-1 (GLP-1).[8] This dual action makes GPR119 an attractive target for anti-diabetic drugs. The signaling pathway is primarily mediated by the Gαs protein subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5][6][8]

Safety and Handling

Acyl chlorides are corrosive and react with moisture. Therefore, 4-bromo-2,5-difluorobenzoyl chloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

4-Bromo-2,5-difluorobenzoyl chloride is a valuable and reactive intermediate for organic synthesis. Its utility in the construction of complex molecules, particularly in the synthesis of GPR119 agonists for the treatment of type 2 diabetes, highlights its importance in modern drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers in the field.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. prepchem.com [prepchem.com]

- 3. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(5-Bromo-2,4-difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2,4-difluorophenyl)ethanone is a halogenated aromatic ketone that serves as a crucial building block in synthetic organic chemistry. Its trifunctional nature, featuring a reactive ketone group, a bromine atom amenable to cross-coupling reactions, and an electron-deficient difluorophenyl ring, makes it a versatile intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, particularly in the realm of drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a difluorophenyl ring substituted with a bromine atom at the 5-position and an acetyl group at the 1-position.

Structure Diagram

Caption: Chemical structure of this compound.

Synonyms and Identifiers

This compound is known by several names in the chemical literature and commercial catalogs.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 864773-64-8 | PubChem[1] |

| Molecular Formula | C₈H₅BrF₂O | PubChem[1] |

| Molecular Weight | 235.03 g/mol | PubChem[1] |

| InChIKey | KXZHDRBQPYKHKS-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(=O)C1=CC(=C(C=C1F)F)Br | PubChem[1] |

| Synonyms | 5-Bromo-2,4-difluoroacetophenone, Ethanone, 1-(5-bromo-2,4-difluorophenyl)- | PubChem[1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white powder | Commercial Suppliers |

| Purity | ≥98% | Commercial Suppliers |

| Storage | Room temperature | Commercial Suppliers |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Acetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

Procedure:

-

To a stirred solution of 1-bromo-2,4-difluorobenzene, add anhydrous aluminum chloride.

-

Heat the mixture to 60°C.

-

Slowly add acetyl chloride dropwise to the reaction mixture.

-

Maintain the reaction at 60°C for several hours until completion, monitored by an appropriate technique (e.g., TLC or GC).

-

Cool the reaction mixture in an ice bath.

-

Quench the reaction by the slow addition of crushed ice, followed by the addition of concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the development of inhibitors for β-secretase 1 (BACE1) and β-secretase 2 (BACE2).[2][3] These enzymes are prime therapeutic targets for Alzheimer's disease and type 2 diabetes, respectively.

Role in BACE Inhibitor Synthesis

The synthesis of BACE inhibitors often involves the elaboration of the this compound scaffold. The ketone functionality can be transformed into a variety of heterocyclic systems, while the bromine atom provides a handle for introducing further molecular complexity through cross-coupling reactions.

Caption: Role of this compound in the drug development pipeline.

Experimental Workflow

The synthesis and purification of this compound follows a standard laboratory workflow for organic synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility in the construction of BACE inhibitors highlights its importance in the development of potential therapeutics for neurodegenerative diseases and metabolic disorders. The synthetic protocols for this compound are well-established, allowing for its reliable production for research and development purposes.

References

- 1. 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | C8H5BrF2O | CID 20785359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2011138293A1 - 2,5,6,7-tetrahydro-[1,4]oxazepin-3-ylamine or 2,3,6,7-tetrahydro-[1,4]oxazepin-5-ylamine compounds - Google Patents [patents.google.com]

- 3. CN102958922A - 2,5,6,7-tetrahydro-[1,4]oxazepin-3-ylamine or 2,3,6,7-tetrahydro-[1,4]oxazepin-5-ylamine compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(5-Bromo-2,4-difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 1-(5-Bromo-2,4-difluorophenyl)ethanone, a compound of interest in synthetic and medicinal chemistry. While a complete, publicly available, and assigned experimental dataset for its ¹H and ¹³C NMR spectra could not be located in peer-reviewed literature or major spectroscopic databases, this document outlines the expected spectral characteristics based on the analysis of structurally related compounds. Furthermore, it furnishes a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar aromatic ketones. This guide is intended to serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and quality control, enabling them to predict, acquire, and interpret the NMR spectra of this important chemical entity.

Introduction

This compound is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its substituted phenyl ring makes it a valuable precursor for the development of novel pharmaceutical agents and other functional organic materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide focuses on the theoretical and practical aspects of the ¹H and ¹³C NMR spectroscopy of this specific molecule.

Predicted NMR Spectral Data

Due to the absence of a publicly available, fully assigned NMR dataset for this compound, the following tables present predicted chemical shifts (δ) and coupling patterns. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ (H-8) | 2.5 - 2.7 | t | J(H-F) ≈ 4-5 Hz |

| Ar-H (H-3) | 7.0 - 7.3 | t | J(H-F) ≈ 8-10 Hz |

| Ar-H (H-6) | 7.8 - 8.1 | t | J(H-F) ≈ 8-10 Hz |

Note: The acetyl protons (H-8) are expected to show a triplet multiplicity due to coupling with the fluorine atom at position 2. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F couplings.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C-7) | 190 - 195 |

| C-1 | 120 - 125 (d, J(C-F) ≈ 15-25 Hz) |

| C-2 | 160 - 165 (dd, J(C-F) ≈ 250-260, 10-15 Hz) |

| C-3 | 110 - 115 (d, J(C-F) ≈ 20-30 Hz) |

| C-4 | 160 - 165 (dd, J(C-F) ≈ 250-260, 10-15 Hz) |

| C-5 | 105 - 110 (d, J(C-F) ≈ 25-35 Hz) |

| C-6 | 130 - 135 |

| CH₃ (C-8) | 30 - 35 |

Note: The aromatic carbons will exhibit splitting due to coupling with the fluorine atoms, denoted by (d) for doublet and (dd) for doublet of doublets, with expected coupling constants (J) in Hertz.

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2][3][4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2] Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

NMR Spectrometer Setup and Data Acquisition

These protocols are based on a standard 400 or 500 MHz NMR spectrometer.[5]

3.2.1. ¹H NMR Spectroscopy [5]

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

3.2.2. ¹³C NMR Spectroscopy [5]

-

Pulse Program: A standard proton-decoupled pulse program with a 30° pulse angle (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 220-250 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure and a conceptual workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR-based structure elucidation.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound. While experimental data is not currently widespread, the provided predictions and detailed experimental protocols offer a robust framework for researchers to confidently acquire and interpret the NMR spectra of this compound. The application of these methods will facilitate accurate structural verification and purity assessment, which are critical for its use in research and development.

References

- 1. organomation.com [organomation.com]

- 2. cif.iastate.edu [cif.iastate.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.latech.edu [chem.latech.edu]

- 5. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(5-Bromo-2,4-difluorophenyl)ethanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2,4-difluorophenyl)ethanone is a halogenated aromatic ketone of interest in various fields of chemical research and development. Understanding its molecular structure and spectroscopic properties is crucial for its identification, characterization, and application in synthesis and quality control. This technical guide provides a summary of the expected mass spectrometry and infrared (IR) spectroscopy data for this compound.

Molecular Formula: C H BrF O Molecular Weight: 235.03 g/mol

Predicted Mass Spectrometry Data

Key predicted fragment ions are detailed in the table below.

| Predicted m/z | Predicted Ion Fragment | Description |

| 234/236 | [C₈H₅BrF₂O]⁺ | Molecular ion peak with bromine isotopes |

| 219/221 | [C₇H₂BrF₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 191/193 | [C₇H₅BrF₂]⁺ | Loss of the acetyl group (•COCH₃) |

| 156 | [C₇H₅F₂O]⁺ | Loss of the bromine atom (•Br) |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Mass Spectrometry Fragmentation Pathway

The expected fragmentation of this compound in an electron ionization mass spectrometer is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur through various pathways, primarily involving the cleavage of bonds adjacent to the carbonyl group.

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The precise wavenumbers can vary slightly based on the sample preparation and instrument.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3100-3000 | C-H (aromatic) | Stretching vibration |

| ~1700 | C=O (ketone) | Carbonyl stretching, a strong and sharp peak |

| ~1600-1450 | C=C (aromatic) | Ring stretching vibrations |

| ~1250-1000 | C-F | Stretching vibration |

| Below 1000 | C-Br | Stretching vibration |

Experimental Protocols

Detailed experimental protocols for acquiring mass spectrometry and IR data for aromatic ketones are provided below.

Mass Spectrometry (Electron Ionization)

Objective: To determine the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Injection: The sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

Procedure:

-

Sample Preparation: As this compound is a solid, a small amount of the powder is placed directly onto the ATR crystal.

-

Data Acquisition: The ATR crystal is brought into contact with the sample, and an IR beam is passed through the crystal. The evanescent wave interacts with the sample, and the absorbed radiation is detected.

-

Spectrum Generation: An interferogram is generated and then mathematically converted to a spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform.

-

Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

Caption: General experimental workflows for mass spectrometry and IR spectroscopy.

Solubility and appearance of 5'-Bromo-2',4'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5'-Bromo-2',4'-difluoroacetophenone, a fluorinated organic compound of interest in pharmaceutical and chemical research. This document details its appearance and solubility characteristics, supported by experimental protocols and data presented for clarity and practical application in a laboratory setting.

Physical and Chemical Properties

5'-Bromo-2',4'-difluoroacetophenone, with the Chemical Abstracts Service (CAS) registry number 864773-64-8 , is a substituted aromatic ketone. Its molecular formula is C₈H₅BrF₂O, and it has a molecular weight of approximately 235.03 g/mol .[1][2] The structural formula of 5'-Bromo-2',4'-difluoroacetophenone is presented below.

Structure:

Appearance

While specific descriptive data for 5'-Bromo-2',4'-difluoroacetophenone is not extensively documented in readily available literature, analogous compounds such as 2-Bromo-2',4'-difluoroacetophenone are described as a white or colorless to light yellow or light orange powder or lump . It is anticipated that 5'-Bromo-2',4'-difluoroacetophenone exhibits a similar crystalline solid appearance.

Solubility

Quantitative solubility data for 5'-Bromo-2',4'-difluoroacetophenone in a range of common laboratory solvents is not widely published. However, based on its chemical structure—a moderately polar aromatic ketone with halogen substituents—a general solubility profile can be inferred. It is expected to be sparingly soluble in water and more soluble in organic solvents.

To provide a practical reference, the following table summarizes the predicted and observed solubility of structurally similar aromatic ketones. Researchers should verify the solubility for their specific applications.

| Solvent | Predicted Solubility of 5'-Bromo-2',4'-difluoroacetophenone |

| Water | Sparingly Soluble / Insoluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Diethyl Ether | Soluble |

| Toluene | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the physical appearance and solubility of 5'-Bromo-2',4'-difluoroacetophenone.

Determination of Physical Appearance

Objective: To visually characterize the physical state, color, and form of a solid sample of 5'-Bromo-2',4'-difluoroacetophenone.

Materials:

-

Sample of 5'-Bromo-2',4'-difluoroacetophenone

-

Spatula

-

White weighing paper or watch glass

-

Microscope (optional)

Procedure:

-

Place a small, representative sample of the compound onto a clean, dry piece of white weighing paper or a watch glass using a spatula.

-

Observe the sample under good lighting against the white background.

-

Record the physical state (e.g., crystalline solid, powder, amorphous solid).

-

Record the color of the sample (e.g., white, off-white, yellow).

-

Describe the form of the particles (e.g., fine powder, crystalline needles, granules).

-

For a more detailed examination of the crystal structure, a small amount of the sample can be viewed under a microscope.

Qualitative Solubility Determination

Objective: To determine the qualitative solubility of 5'-Bromo-2',4'-difluoroacetophenone in a range of common laboratory solvents.

Materials:

-

Sample of 5'-Bromo-2',4'-difluoroacetophenone

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, DMSO)

-

Test tubes and test tube rack

-

Vortex mixer or stirring rod

-

Spatula

-

Graduated cylinder or pipette

Procedure:

-

Label a series of test tubes, one for each solvent to be tested.

-

Add approximately 1 mL of each solvent to the corresponding test tube.

-

Add a small, accurately weighed amount (e.g., 10 mg) of 5'-Bromo-2',4'-difluoroacetophenone to each test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring with a clean glass rod for 30-60 seconds.

-

Visually inspect the solution to determine if the solid has dissolved completely.

-

Record the solubility as:

-

Soluble: The entire solid dissolves, forming a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Observations should be made at a controlled room temperature.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized or procured chemical compound like 5'-Bromo-2',4'-difluoroacetophenone.

References

Hazards and safety information for 1-(5-Bromo-2,4-difluorophenyl)ethanone

An In-Depth Technical Guide to the Hazards and Safety of 1-(5-Bromo-2,4-difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated acetophenone derivative used as a building block in medicinal chemistry and drug discovery. Its chemical structure, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts specific reactivity and properties that are valuable in the synthesis of complex organic molecules. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides comprehensive safety information for laboratory personnel handling this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation.

A summary of the GHS classification is presented in the table below.

Table 1: GHS Hazard and Safety Information for this compound

| Category | Information | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1] |

| GHS Pictograms |  | [1][2] |

| Signal Word | Warning | [1] |

| Precautionary Statements (P-Statements) | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]P264: Wash skin thoroughly after handling.[3]P270: Do not eat, drink or smoke when using this product.[3]P271: Use only outdoors or in a well-ventilated area.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.[3]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]P312: Call a POISON CENTER/doctor if you feel unwell.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.[3]Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]P405: Store locked up.[5]Disposal: P501: Dispose of contents/container to an approved waste disposal plant. | |

| First-Aid Measures | Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[7][8] | |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7]Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat.[6]Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls (e.g., fume hood) are insufficient or during emergency situations.[6] | |

| Handling and Storage | Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials. | |

| Acute Toxicity Data | Oral LD50: No data availableDermal LD50: No data availableInhalation LC50: No data available | [7][9] |

Experimental Protocols for Hazard Determination

Specific toxicological studies for this compound are not publicly available. The hazard information presented is typically derived from data on structurally similar compounds and computational toxicological predictions as required by regulatory bodies.

For transparency, a general methodology for a key hazard determination—skin irritation—is provided below. This is based on the OECD Test Guideline 439 for In Vitro Skin Irritation.[1][3][7]

General Protocol: OECD Test Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This test method is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.[1]

Objective: To identify substances that are likely to cause skin irritation in humans.

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, is used.[9]

-

Procedure: a. A small amount of the test chemical (this compound) is applied topically to the surface of the RhE tissue. b. The tissue is exposed to the chemical for a defined period (e.g., up to 4 hours).[1] c. After exposure, the chemical is carefully washed from the tissue surface. d. The tissue is then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[1]

-

Viability Assessment: a. Cell viability is measured using a quantitative assay, most commonly the MTT assay.[7] b. In this assay, the tissue is incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active metabolism convert the yellow MTT into a blue formazan product.[9] c. The amount of formazan produced is measured spectrophotometrically after extraction from the tissue.

-

Classification: a. The viability of the chemical-treated tissue is compared to that of a negative control (a non-irritant substance). b. If the tissue viability is reduced to ≤ 50%, the chemical is classified as a skin irritant (UN GHS Category 2).[1][7] c. If the tissue viability is > 50%, it is considered non-irritant.[1]

Safe Handling and Emergency Workflow

A systematic approach to handling hazardous chemicals is crucial to ensure laboratory safety. The following diagram illustrates a logical workflow for the safe management of this compound from receipt to disposal.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. user.eng.umd.edu [user.eng.umd.edu]

- 3. oecd.org [oecd.org]

- 4. besmart.ie [besmart.ie]

- 5. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 6. thepsci.eu [thepsci.eu]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide to 1-(5-Bromo-2,4-difluorophenyl)ethanone: From Discovery to Application in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of the chemical intermediate, 1-(5-Bromo-2,4-difluorophenyl)ethanone. With the CAS number 864773-64-8, this compound has emerged as a critical building block in medicinal chemistry, particularly in the development of novel therapeutics. Its utility is highlighted by its role as a key precursor in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ligase, which are integral components of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation. This document details its physicochemical properties, provides an in-depth look at its synthesis, and explores its significant applications in contemporary drug discovery.

Introduction

This compound is a halogenated aromatic ketone that has garnered significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts specific reactivity and properties that make it an ideal starting material for the synthesis of complex molecular architectures. The presence of these halogens allows for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions, enabling the construction of diverse compound libraries for drug screening. This guide will delve into the historical context of its discovery, detail its synthesis, and illuminate its pivotal role in the advancement of targeted therapeutics.

Discovery and History

Notably, the patent WO2011138293A1 , filed in 2011, describes the use of 1-(5-bromo-2,4-difluorophenyl)-ethanone as a starting material for the synthesis of 2,5,6,7-tetrahydro-[1][2]oxazepin-3-ylamine and 2,3,6,7-tetrahydro-[1][2]oxazepin-5-ylamine compounds, which are potent inhibitors of the beta-secretase 1 (BACE1) enzyme, a key target in Alzheimer's disease research.[3][4] This patent provides one of the earliest public records of the synthesis and utility of this compound. The CAS Registry Number® 864773-64-8 was assigned to this compound, and its entry in chemical databases like PubChem was created on December 5, 2007, suggesting its recognition as a distinct chemical entity around that period.[5]

More recently, the significance of this compound has been amplified by its application as a "Protein Degrader Building Block".[6] This classification underscores its importance in the synthesis of ligands for E3 ubiquitin ligases, particularly the von Hippel-Lindau (VHL) E3 ligase, a cornerstone of PROTAC technology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 864773-64-8 |

| Molecular Formula | C₈H₅BrF₂O |

| Molecular Weight | 235.03 g/mol |

| Appearance | White crystalline solid |

| IUPAC Name | This compound |

| Synonyms | 5'-Bromo-2',4'-difluoroacetophenone |

Synthesis

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of a starting material. While various specific protocols exist, a general and widely applicable method is outlined below.

General Experimental Protocol: Friedel-Crafts Acylation

A common synthetic route to this compound involves the Friedel-Crafts acylation of 1-bromo-2,4-difluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reaction Scheme:

Figure 1: General synthetic scheme for this compound.

Detailed Experimental Protocol:

-

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Petroleum ether and Ethyl acetate for chromatography

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride dropwise.

-

After the addition is complete, add 1-bromo-2,4-difluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether as the eluent, to afford the pure this compound.[1]

-

Characterization Data:

The identity and purity of the synthesized compound are confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl protons of the acetyl group.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the aromatic carbons, the carbonyl carbon, and the methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development

The primary application of this compound in drug development is as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.

Synthesis of BACE1 Inhibitors

As mentioned earlier, one of the initial documented uses of this compound was in the synthesis of BACE1 inhibitors for the potential treatment of Alzheimer's disease. The core structure of this compound provides a scaffold that can be elaborated through various chemical reactions to construct the final inhibitor molecules.

Key Building Block for VHL Ligands in PROTACs

A more recent and highly significant application of this compound is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These VHL ligands are a critical component of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a VHL ligand often begins with this compound, which undergoes a series of transformations to build the final complex structure capable of binding to the VHL protein.

Workflow for the Synthesis of a VHL Ligand from this compound:

Figure 2: Simplified workflow for the synthesis of a VHL ligand.

Signaling Pathway of PROTAC Action:

The VHL ligands synthesized from this compound are incorporated into PROTAC molecules. The following diagram illustrates the mechanism of action of a VHL-based PROTAC.

Figure 3: Mechanism of action of a VHL-based PROTAC.

Conclusion

This compound has evolved from a relatively obscure chemical intermediate to a cornerstone in the development of cutting-edge therapeutics. Its journey from its initial disclosure in patent literature to its current status as a key building block for PROTACs highlights the dynamic nature of drug discovery. The synthetic accessibility and versatile reactivity of this compound ensure its continued importance in the design and synthesis of novel drugs targeting a wide range of diseases. This technical guide provides a foundational understanding of this critical molecule for researchers and scientists dedicated to advancing the frontiers of medicine.

References

- 1. 1-(5-Bromo-2,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]

- 2. alfa-industry.com [alfa-industry.com]

- 3. CN102958922A - 2,5,6,7-tetrahydro-[1,4]oxazepin-3-ylamine or 2,3,6,7-tetrahydro-[1,4]oxazepin-5-ylamine compounds - Google Patents [patents.google.com]

- 4. WO2011138293A1 - 2,5,6,7-tetrahydro-[1,4]oxazepin-3-ylamine or 2,3,6,7-tetrahydro-[1,4]oxazepin-5-ylamine compounds - Google Patents [patents.google.com]

- 5. 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | C8H5BrF2O | CID 20785359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(5-Bromo-2,4-difluorophenyl)ethanone

Introduction

1-(5-Bromo-2,4-difluorophenyl)ethanone is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals and other biologically active compounds.[1] Its structure, featuring a brominated and difluorinated phenyl ring attached to an ethanone moiety, provides multiple reaction sites for further molecular elaboration. This document outlines a reliable two-step synthetic route for the preparation of this compound from commercially available aromatic precursors. The synthesis involves an initial Friedel-Crafts acylation of 1,3-difluorobenzene, followed by regioselective electrophilic bromination of the resulting 2',4'-difluoroacetophenone.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved in two sequential steps:

-

Step 1: Friedel-Crafts Acylation. 1,3-Difluorobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 2',4'-difluoroacetophenone.

-

Step 2: Electrophilic Aromatic Bromination. The intermediate, 2',4'-difluoroacetophenone, is then brominated using N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the aromatic ring, yielding the final product.

Data Presentation: Summary of Synthetic Steps

The following table summarizes the key parameters for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Catalyst | Solvent | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | 1,3-Difluorobenzene | Acetyl Chloride | AlCl₃ | Dichloromethane (DCM) | 75-85% |

| 2 | Electrophilic Bromination | 2',4'-Difluoroacetophenone | N-Bromosuccinimide (NBS) | - | Acetonitrile | 80-90% |

Experimental Protocols

Step 1: Synthesis of 2',4'-Difluoroacetophenone via Friedel-Crafts Acylation

This protocol describes the acylation of 1,3-difluorobenzene using acetyl chloride and aluminum chloride.

Materials:

-

1,3-Difluorobenzene

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

-

To this mixture, add 1,3-difluorobenzene (1.0 equivalent) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2',4'-difluoroacetophenone can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound via Electrophilic Bromination

This protocol details the regioselective bromination of 2',4'-difluoroacetophenone.

Materials:

-

2',4'-Difluoroacetophenone

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Water bath

Procedure:

-

In a round-bottom flask, dissolve 2',4'-difluoroacetophenone (1.0 equivalent) in acetonitrile.

-

Add N-bromosuccinimide (1.05 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Wash the organic solution with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

-

Molecular Formula: C₈H₅BrF₂O[2]

-

Molecular Weight: 235.02 g/mol [2]

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.6 ppm. The aromatic region should display two doublets of doublets corresponding to the two aromatic protons.

-

¹³C NMR (CDCl₃, 101 MHz): The spectrum is expected to show a signal for the carbonyl carbon around δ 195 ppm, a signal for the methyl carbon around δ 26 ppm, and several signals in the aromatic region (around δ 110-160 ppm) corresponding to the six carbons of the phenyl ring, with characteristic C-F couplings.

Experimental Workflow Visualization

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 1-(5-Bromo-2,4-difluorophenyl)ethanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(5-Bromo-2,4-difluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds in aromatic systems.[1] This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and visual diagrams to illustrate the reaction mechanism and experimental workflow.

Introduction

This compound is a substituted acetophenone derivative with significant applications in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of a wide range of biologically active molecules. The Friedel-Crafts acylation provides a direct and efficient method for the preparation of this compound.[1] The reaction involves the electrophilic aromatic substitution of 1-bromo-2,4-difluorobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1][2]

Reaction and Mechanism

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This acylium ion then attacks the electron-rich aromatic ring of 1-bromo-2,4-difluorobenzene to form a resonance-stabilized carbocation intermediate. Subsequent deprotonation of this intermediate re-establishes the aromaticity of the ring and yields the final product, this compound.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₅BrF₂O | [3][4] |

| Molecular Weight | 235.03 g/mol | [3][4] |

| Starting Material | 1-Bromo-2,4-difluorobenzene | Inferred |

| Acylating Agent | Acetyl Chloride | Inferred |

| Catalyst | Aluminum Chloride (AlCl₃) | [2] |

| Solvent | Dichloromethane (DCM) | [2] |

| Reported Yield | 41% | [5] |

| Purification Method | Silica Gel Column Chromatography | [5] |

| Eluent System | Petroleum Ether/Ethyl Acetate (50/1) | [5] |

Experimental Protocol

This protocol outlines the detailed methodology for the laboratory-scale synthesis of this compound.

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Acetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Fume hood

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Add anhydrous aluminum chloride to the flask.

-

Addition of Reactants: Cool the flask in an ice bath. Add anhydrous dichloromethane to the flask, followed by the slow, dropwise addition of acetyl chloride while stirring.

-

Aromatic Substrate Addition: To the cooled mixture, add 1-bromo-2,4-difluorobenzene dropwise from the dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-